N'-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide
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Overview
Description
N’-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide is a chemical compound with the molecular formula C19H18N2O4 and a molecular weight of 338.366 g/mol . This compound is known for its unique structure, which includes a benzofuran ring, a carbohydrazide group, and a dimethylphenoxyacetyl moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N’-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbohydrazide group: This step involves the reaction of the benzofuran derivative with hydrazine or its derivatives.
Attachment of the dimethylphenoxyacetyl moiety: This is usually done through an acylation reaction using 3,5-dimethylphenoxyacetic acid or its derivatives.
Chemical Reactions Analysis
N’-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of N’-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N’-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide can be compared with other similar compounds, such as:
N’-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide: This compound has a similar structure but lacks the benzofuran ring.
N’-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide: This compound includes a cyclopropane ring instead of the benzofuran ring.
The uniqueness of N’-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N'-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C19H18N2O4/c1-12-7-13(2)9-15(8-12)24-11-18(22)20-21-19(23)17-10-14-5-3-4-6-16(14)25-17/h3-10H,11H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
IORBSUTUVGBYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC3=CC=CC=C3O2)C |
Origin of Product |
United States |
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